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Compound of Interest

Compound Name: 1-(Thiophen-2-yl)butan-1-one

Cat. No.: B1664058 Get Quote

1-(Thiophen-2-yl)butan-1-one, also known as 2-butyrylthiophene, is a heterocyclic ketone that

serves as a pivotal intermediate in organic synthesis.[1] Its structure, which marries an

aromatic, electron-rich thiophene ring with a flexible butyl ketone chain, provides a unique

combination of reactivity and stability.[2] For researchers in medicinal chemistry and material

science, this compound is more than a simple reagent; it is a versatile scaffold for the

construction of complex molecular architectures. The thiophene moiety is a well-established

pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a

bioisostere of a benzene ring while modifying physicochemical properties like solubility and

metabolic profile.[3][4] This guide provides an in-depth exploration of the synthesis,

characterization, reactivity, and application of 1-(Thiophen-2-yl)butan-1-one, offering field-

proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic
Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

successful application in synthesis and analysis. The key identifiers and physical

characteristics of 1-(Thiophen-2-yl)butan-1-one are summarized below.
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Property Value Source(s)

CAS Number 5333-83-5 [5][6][7]

Molecular Formula C₈H₁₀OS [6][8]

Molecular Weight 154.23 g/mol [5][6][8]

Appearance
Colorless to yellow to brown

liquid
[8]

Boiling Point 245.8 °C at 760 mmHg [8]

Density 1.075 g/cm³ [8]

Refractive Index (20°C) 1.5405 - 1.5455 [8]

SMILES CCCC(=O)C1=CC=CS1 [5]

Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized

compound. The following table outlines the expected spectral characteristics for 1-(Thiophen-
2-yl)butan-1-one, based on established principles and data from analogous structures like 2-

acetylthiophene.[9][10]
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Technique Expected Signature Interpretation

¹H NMR

δ ~7.7-7.8 (m, 2H), ~7.1 (m,

1H), ~2.9 (t, 2H), ~1.7 (sext,

2H), ~1.0 (t, 3H)

Signals correspond to the

three distinct protons on the

thiophene ring and the triplet-

sextet-triplet pattern of the n-

propyl chain attached to the

carbonyl.

¹³C NMR

δ ~192-194, ~144-145, ~133-

134, ~132-133, ~128, ~40-41,

~18-19, ~13-14

Peaks represent the carbonyl

carbon, the four distinct

carbons of the thiophene ring,

and the three carbons of the

propyl chain.

IR (Infrared)

~1660-1680 cm⁻¹ (strong),

~3100 cm⁻¹ (weak), ~2850-

2960 cm⁻¹ (medium)

Strong absorption indicates the

C=O stretch of the aryl ketone.

Weak and medium bands

correspond to aromatic C-H

and aliphatic C-H stretches,

respectively.[11]

Mass Spec (MS)
Molecular Ion (M⁺) at m/z =

154

Confirms the molecular weight

of the compound.

Synthesis: The Friedel-Crafts Acylation Pathway
The most direct and widely employed method for preparing 1-(Thiophen-2-yl)butan-1-one is

the Friedel-Crafts acylation of thiophene.[12] This electrophilic aromatic substitution reaction

offers high yields and, critically, excellent regioselectivity.

Causality of Regioselectivity
The acylation of thiophene preferentially occurs at the C2 (α) position. This is a direct

consequence of the superior stability of the cationic intermediate (sigma complex) formed

during C2 attack compared to C3 attack. The intermediate from C2 attack allows the positive

charge to be delocalized over three resonance structures, including one where the sulfur

atom's lone pair participates directly, whereas C3 attack only permits two resonance structures.
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[13][14] This lower energy pathway for C2 substitution makes it the overwhelmingly favored

outcome.

Caption: Resonance stabilization of intermediates in thiophene acylation.

Self-Validating Experimental Protocol: Synthesis of 1-
(Thiophen-2-yl)butan-1-one
This protocol describes a standard laboratory procedure. The trustworthiness of the synthesis

is ensured by the subsequent analytical verification steps.

Workflow Diagram
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1. Charge Reactor:
- Thiophene

- Anhydrous Solvent (e.g., CH₂Cl₂)
- Inert Atmosphere (N₂ or Ar)

2. Cool to 0-5 °C
(Ice Bath)

3. Add Lewis Acid Catalyst
(e.g., AlCl₃ or SnCl₄)

(Portion-wise, exothermic control)

4. Add Acylating Agent
(Butyryl Chloride)

(Dropwise, maintain temp < 10 °C)

5. Reaction
(Stir at 0 °C to RT for 2-4 h)

6. Quench Reaction
(Pour onto ice/dilute HCl)

7. Work-up
- Separate organic layer

- Wash with NaHCO₃(aq), brine
- Dry over Na₂SO₄

8. Purification
- Remove solvent (rotovap)

- Vacuum Distillation

9. Analysis & Verification
(NMR, IR, GC-MS)

Click to download full resolution via product page

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
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Step-by-Step Methodology:

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and an anhydrous

solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

Inert Atmosphere & Cooling: Purge the system with dry nitrogen and cool the flask to 0-5 °C

using an ice-water bath.

Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum

chloride (AlCl₃, 1.1 eq) or stannic chloride (SnCl₄), in small portions.[15] The addition is

exothermic and must be controlled.

Acylating Agent Addition: Add butyryl chloride (1.05 eq) dropwise via the dropping funnel,

ensuring the internal temperature does not exceed 10 °C.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30

minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture

of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic

layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate

(NaHCO₃) solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation to yield 1-(Thiophen-2-
yl)butan-1-one as a clear liquid.[8]

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and

IR spectroscopy, comparing the obtained spectra with reference data.
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Chemical Reactivity and Applications in Drug
Discovery
The utility of 1-(Thiophen-2-yl)butan-1-one stems from the distinct reactivity of its two key

domains: the carbonyl group and the thiophene ring.

Reactivity of the Carbonyl Group: The ketone functionality is a gateway to numerous

transformations. It can be reduced to the corresponding secondary alcohol, (R/S)-1-

(thiophen-2-yl)butan-1-ol, a chiral building block.[16] It can also undergo condensation

reactions at the α-carbon or serve as a handle for forming more complex heterocyclic

systems like pyrimidines or pyrazoles.

Reactivity of the Thiophene Ring: The butyryl group is an electron-withdrawing, meta-

directing group. However, it deactivates the thiophene ring towards further electrophilic

aromatic substitution. This deactivation can be strategically useful, preventing

polysubstitution and allowing for selective reactions elsewhere in a more complex molecule.

[9]

Role as a Versatile Intermediate: In drug discovery, this compound is a precursor for a wide

array of biologically active molecules. The thiophene core is present in drugs for treating

conditions ranging from inflammation to cancer and neurological disorders.[3][4][17] By

modifying the butyl chain or using the ketone as an anchor point for further elaboration,

medicinal chemists can rapidly generate libraries of novel compounds for screening. For

instance, derivatives have been synthesized and investigated as potent and selective TRPV1

agonists for pain management.[18][19]
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Chemical Transformations
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Therapeutic Areas
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Caption: Role as a versatile intermediate in synthetic pathways.

Conclusion
1-(Thiophen-2-yl)butan-1-one is a high-value chemical intermediate whose properties are

well-defined and synthetically accessible. Its straightforward preparation via regioselective

Friedel-Crafts acylation, combined with the versatile reactivity of its ketone and thiophene

moieties, makes it an indispensable tool for chemists. For professionals in drug development, a

thorough understanding of its chemical characteristics—from spectroscopic signatures to

reaction pathways—is essential for leveraging its full potential in the rational design and

synthesis of next-generation therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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